molecular formula C26H33N3O2 B11269763 N-(3-(diethylamino)propyl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide

N-(3-(diethylamino)propyl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide

Cat. No.: B11269763
M. Wt: 419.6 g/mol
InChI Key: NSKSDBRFFAUYGZ-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(diethylamino)propyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The quinoline core is then subjected to various substitution reactions to introduce the ethoxy and methylphenyl groups. This can be achieved using reagents such as ethyl iodide and 4-methylphenylboronic acid in the presence of a palladium catalyst.

    Amidation: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be done by reacting the substituted quinoline with 3-(diethylamino)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and diethylamino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the quinoline core, converting it to a dihydroquinoline derivative using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Thiols, amines, in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of thioether or amine-substituted quinoline derivatives.

Scientific Research Applications

N-[3-(diethylamino)propyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

  • N-[3-(diethylamino)propyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
  • N-[3-(diethylamino)propyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Comparison:

  • Structural Differences: The similar compounds have variations in the substitution pattern on the quinoline core, such as the presence of hydroxy or oxo groups.
  • Unique Properties: N-[3-(diethylamino)propyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C26H33N3O2

Molecular Weight

419.6 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide

InChI

InChI=1S/C26H33N3O2/c1-5-29(6-2)16-8-15-27-26(30)21-13-14-23-22(17-21)25(31-7-3)18-24(28-23)20-11-9-19(4)10-12-20/h9-14,17-18H,5-8,15-16H2,1-4H3,(H,27,30)

InChI Key

NSKSDBRFFAUYGZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC)C3=CC=C(C=C3)C

Origin of Product

United States

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